![molecular formula C18H18F3N3O3S B2450655 N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}-1-[3-(trifluoromethyl)phenyl]methanesulfonamide CAS No. 2097931-43-4](/img/structure/B2450655.png)

N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}-1-[3-(trifluoromethyl)phenyl]methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

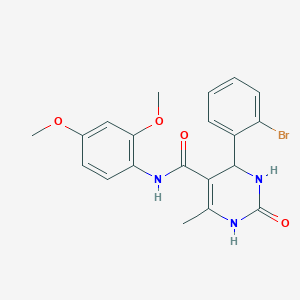

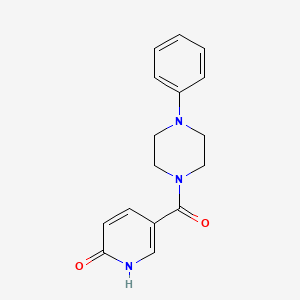

The compound contains a pyrrolidin-2-one group, which is a five-membered ring with nitrogen and a ketone functional group . This group is a common feature in many biologically active compounds and is often used in drug discovery . The compound also contains a pyridin-4-yl group and a trifluoromethylphenyl group, both of which are common in medicinal chemistry due to their ability to modulate the physicochemical properties of drug molecules .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups and the stereochemistry at its chiral centers. The pyrrolidin-2-one group contributes to the three-dimensionality of the molecule due to the non-planarity of the ring .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the pyrrolidin-2-one group could potentially undergo reactions at the carbonyl group .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the pyrrolidin-2-one group could influence its solubility and stability .Scientific Research Applications

Chemical Synthesis and Structural Analysis

N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}-1-[3-(trifluoromethyl)phenyl]methanesulfonamide and its derivatives play a crucial role in the field of chemical synthesis, demonstrating unique reactivity patterns under various conditions. For instance, studies have reported the synthesis of chiral pyrrolidin-3-ones from serine and threonine-derived N-(3-phenylprop-2-yn-1-yl)-sulfonamides, highlighting the compound's utility in generating novel molecular structures with potential biological activities (Králová, Maloň, Pospíšil, & Soural, 2019). Additionally, the relayed proton brake mechanism in N-pyridyl-2-iso-propylaniline derivatives underscores the compound's significance in modulating molecular rotation rates, which is fundamental for developing advanced materials with tailored physical properties (Furukawa, Shirai, Homma, Caytan, Vanthuyne, Farran, Roussel, & Kitagawa, 2020).

Molecular and Supramolecular Structures

The detailed analysis of N-[2-(pyridin-2-yl)ethyl]-derivatives of methanesulfonamide has provided significant insights into their molecular and supramolecular structures. These compounds exhibit unique hydrogen bonding patterns and π-π interactions, which are essential for understanding the principles of molecular recognition and assembly. Such studies are foundational for the design of new materials and drugs, where precise control over molecular arrangement is required (Jacobs, Chan, & O'Connor, 2013).

Catalysis and Organic Transformations

Research has demonstrated the compound's relevance in catalysis, particularly in facilitating the synthesis of pyridines and other heterocyclic compounds. The development of nicotinum methane sulfonate from nicotine and methane sulfonic acid highlights the compound's potential as a bio-renewable catalyst for the synthesis of 2-amino-3-cyanopyridines, representing a significant advance in green chemistry and sustainable chemical processes (Tamaddon & Azadi, 2018).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]-1-[3-(trifluoromethyl)phenyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F3N3O3S/c19-18(20,21)15-4-1-3-14(9-15)12-28(26,27)23-11-13-6-7-22-16(10-13)24-8-2-5-17(24)25/h1,3-4,6-7,9-10,23H,2,5,8,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZRAQADWGQSGDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=NC=CC(=C2)CNS(=O)(=O)CC3=CC(=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F3N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-Methylmorpholin-4-yl)methyl]benzoic acid;hydrochloride](/img/structure/B2450573.png)

![3-(Furan-2-yl)-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyridazine](/img/structure/B2450578.png)

![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2450579.png)

![4-Chloro-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]benzamide](/img/structure/B2450581.png)

![4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)morpholine](/img/structure/B2450584.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2450588.png)

![N-{4-[1-acetyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide](/img/structure/B2450589.png)

![N-(2-methoxyphenyl)-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide](/img/structure/B2450593.png)

![1-[7-(2-Fluorophenyl)-1,4-thiazepan-4-yl]-3-(4-methoxyphenyl)propan-1-one](/img/structure/B2450595.png)